5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents against various diseases . The structure of this compound consists of a fused bicyclic system with a chlorine atom at the 5-position and a methyl group at the 2-position.
Preparation Methods
The synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-chloropyridine with 2-methylimidazole under specific reaction conditions . This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve more efficient and scalable processes, such as multicomponent reactions or catalytic methods, to ensure high yields and purity of the compound .
Chemical Reactions Analysis
5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antituberculosis agent, showing significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. In the case of its antituberculosis activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-TB activity.
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine: Similar in structure but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-chloro-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8ClN3/c1-5-8(10)12-6(9)3-2-4-7(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
IAIHTLMQIQIJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Cl)N |
Origin of Product |
United States |
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